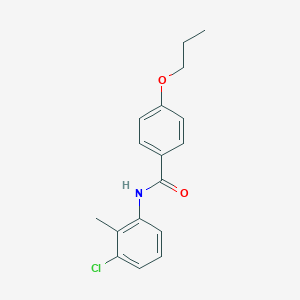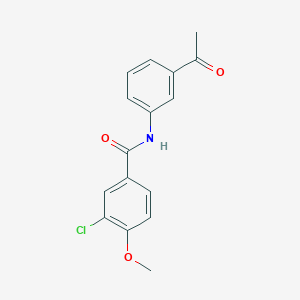![molecular formula C19H14N2O2S B251841 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide, also known as BM212, is a novel compound that has been developed for its potential use as an anti-inflammatory and anti-cancer drug. This compound has shown promising results in preclinical studies and has the potential to become a new therapeutic option for a range of diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide blocks the activation of NF-κB by inhibiting the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the inhibition of the production of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. It also induces apoptosis in cancer cells and inhibits tumor growth in vivo. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to have low toxicity and is well tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and has low toxicity. It has been extensively studied in preclinical models and has shown promising results. However, there are also limitations to its use in lab experiments. Further studies are needed to determine its efficacy in clinical trials and its potential side effects.
Direcciones Futuras
There are many potential future directions for the study of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Another area of research is the identification of new targets for N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide, which could expand its potential use in the treatment of other diseases. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide in humans.
Métodos De Síntesis
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 6-methyl-2-aminobenzoxazole with thiophene-2-carboxylic acid chloride in the presence of a base, followed by the reaction with 4-aminobenzonitrile. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential use as an anti-inflammatory and anti-cancer drug. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a key regulator of inflammation. N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Propiedades
Fórmula molecular |
C19H14N2O2S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2S/c1-12-4-9-15-16(11-12)23-19(21-15)13-5-7-14(8-6-13)20-18(22)17-3-2-10-24-17/h2-11H,1H3,(H,20,22) |
Clave InChI |
SYTUIMAQXPHSCX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)
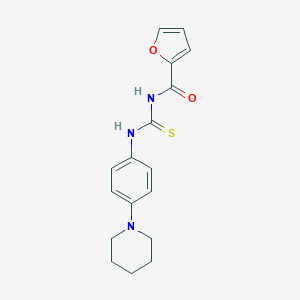
![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)
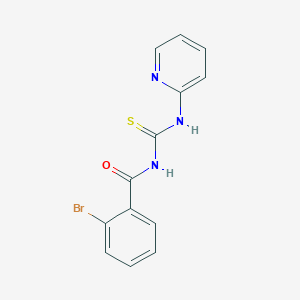
![Ethyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251773.png)
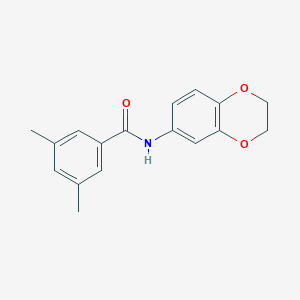
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide](/img/structure/B251778.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B251779.png)
![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251783.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)
